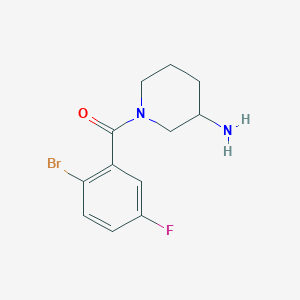
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-5-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminophenyl derivative, while reduction could produce a hydroxylated piperidine compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties .
Comparación Con Compuestos Similares
Similar Compounds
- (3-Aminopiperidin-1-yl)(2-chloro-5-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone
- (3-Aminopiperidin-1-yl)(2-bromo-5-chlorophenyl)methanone
Uniqueness
Compared to similar compounds, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone offers a unique combination of functional groups that can be exploited for specific chemical transformations and biological interactions. The presence of both bromine and fluorine atoms provides opportunities for selective modifications and enhanced reactivity .
Propiedades
Fórmula molecular |
C12H14BrFN2O |
|---|---|
Peso molecular |
301.15 g/mol |
Nombre IUPAC |
(3-aminopiperidin-1-yl)-(2-bromo-5-fluorophenyl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-4-3-8(14)6-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
Clave InChI |
VTDMTURNUOAKSB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)F)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















